molecular formula C20H19ClN2O4S2 B2858503 N-[(4-chlorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115871-65-2

N-[(4-chlorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2858503
CAS No.: 1115871-65-2
M. Wt: 450.95
InChI Key: DWLBSEHFKVTIHJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 4-chlorobenzyl group at the N-position of the thiophene ring and a substituted benzenesulfonamido moiety at the 3-position. The compound features a methoxy group on the benzene ring of the sulfonamide, which may enhance solubility and influence binding interactions.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-23(29(25,26)17-9-7-16(27-2)8-10-17)18-11-12-28-19(18)20(24)22-13-14-3-5-15(21)6-4-14/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLBSEHFKVTIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C22H22ClN3O3S
  • Molecular Weight : 423.94 g/mol
  • Structure : The compound features a thiophene ring, a sulfonamide moiety, and a chlorophenyl group, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect various physiological processes.
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
  • Anti-inflammatory Effects : The structural features may contribute to anti-inflammatory properties by modulating cytokine release.

Biological Activity Overview

The following table summarizes the key biological activities reported for N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide:

Activity Type Description
AntitumorExhibits cytotoxicity against various cancer cell lines in vitro.
Anti-inflammatoryReduces inflammation markers in animal models.
Enzyme InhibitionInhibits carbonic anhydrase and other related enzymes.
AntimicrobialShows activity against certain bacterial strains.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent .
  • Anti-inflammatory Mechanism : In a murine model of arthritis, treatment with the compound led to decreased levels of pro-inflammatory cytokines (IL-6 and TNF-α) compared to control groups, indicating its potential use in inflammatory diseases .
  • Enzymatic Inhibition Research : A biochemical assay demonstrated that the compound inhibited carbonic anhydrase activity with an IC50 value of 15 µM, highlighting its role as a potential therapeutic agent in conditions where enzyme inhibition is beneficial .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, biological activity, and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For instance, a related compound demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. The sulfonamide group is known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which can lead to reduced tissue damage and improved patient outcomes .

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. It has been proposed that it could modulate neurotransmitter systems involved in neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer’s disease, where inflammation and oxidative stress play critical roles .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Table 1: Summary of Key Case Studies

Study ReferenceApplication AreaFindings
AnticancerDemonstrated apoptosis induction in breast cancer cell lines.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models of arthritis.
NeurologyShowed protective effects against neurotoxicity in vitro.
AntimicrobialInhibited growth of E. coli and S. aureus with MIC values below 10 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure—a thiophene-2-carboxamide scaffold—is shared with multiple derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide (Target) N-methyl-4-methoxybenzenesulfonamido C₂₁H₂₀ClN₂O₄S₂ 479.98* Methoxy group enhances polarity; sulfonamido may enable H-bonding
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (4-chlorophenyl)methanesulfonyl C₁₈H₁₃Cl₂NO₃S₂ 426.34 Sulfonyl group increases electrophilicity; dual chloro groups for lipophilicity
N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide (3,4-dichlorophenyl)methylsulfanyl C₁₈H₁₂Cl₃NOS₂ 428.78 Sulfanyl group introduces potential metabolic instability
N-[2-(4-chlorophenyl)ethyl]-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide N-(4-ethoxyphenyl)-N-methylsulfamoyl C₂₂H₂₂ClN₂O₄S₂ 499.05 Ethoxy group improves solubility; methylsulfamoyl modulates steric effects

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : Methoxy and ethoxy substituents (e.g., in and the target compound) increase hydrophilicity compared to sulfonyl or sulfanyl analogues .
  • Metabolic Stability : Sulfanyl groups (e.g., in ) are prone to oxidative metabolism, whereas sulfonamides (target compound) are generally more stable .

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